molecular formula C8H5FIN3S B13694391 5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine

5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13694391
M. Wt: 321.12 g/mol
InChI Key: UAMRNYMHWCBJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of fluorine and iodine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-4-iodoaniline with thiocarbonyl compounds in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Reagents such as boronic acids or alkenes, along with palladium catalysts, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl or styrene derivatives.

Scientific Research Applications

5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-4-iodophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(2-Fluoro-4-iodophenyl)-1,3,4-triazol-2-amine
  • 5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-thiol

Uniqueness

5-(2-Fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific arrangement of fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H5FIN3S

Molecular Weight

321.12 g/mol

IUPAC Name

5-(2-fluoro-4-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FIN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

UAMRNYMHWCBJRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)C2=NN=C(S2)N

Origin of Product

United States

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